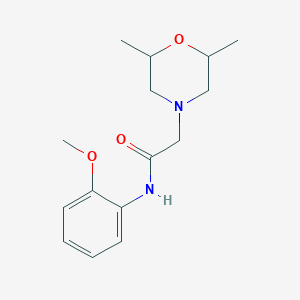![molecular formula C23H26N4O2 B5316420 3-[4-(4-phenyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-6-propan-2-yl-1H-pyridin-2-one](/img/structure/B5316420.png)
3-[4-(4-phenyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-6-propan-2-yl-1H-pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(4-phenyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-6-propan-2-yl-1H-pyridin-2-one is a complex organic compound that features a pyrazole ring, a piperidine ring, and a pyridinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-phenyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-6-propan-2-yl-1H-pyridin-2-one typically involves multi-step organic reactions. One common approach is the condensation of 4-phenyl-1H-pyrazole-5-carboxylic acid with piperidine, followed by acylation with 6-propan-2-yl-1H-pyridin-2-one. The reaction conditions often require the use of catalysts such as piperidine and solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(4-phenyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-6-propan-2-yl-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyridinone rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
3-[4-(4-phenyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-6-propan-2-yl-1H-pyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[4-(4-phenyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-6-propan-2-yl-1H-pyridin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols): Known for their antioxidant and anticancer activities.
5-(1H-indol-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide: Exhibits antitumor and antimicrobial properties.
Uniqueness
3-[4-(4-phenyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-6-propan-2-yl-1H-pyridin-2-one is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
3-[4-(4-phenyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-6-propan-2-yl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-15(2)20-9-8-18(22(28)25-20)23(29)27-12-10-17(11-13-27)21-19(14-24-26-21)16-6-4-3-5-7-16/h3-9,14-15,17H,10-13H2,1-2H3,(H,24,26)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHGLEPGRDCIDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C(=O)N1)C(=O)N2CCC(CC2)C3=C(C=NN3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[(3,5-dichloro-2-methoxybenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B5316340.png)
![N-(2-methylphenyl)-2-oxo-2-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]acetamide](/img/structure/B5316352.png)

![5-{[3-(4-ethyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5316360.png)
![N-[(4-methylphenyl)(pyridin-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5316362.png)
![2-CHLORO-6-FLUOROBENZYL (5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE](/img/structure/B5316370.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5316378.png)

![3-amino-N-[(3-ethylisoxazol-5-yl)methyl]-N-methyl-1H-1,2,4-triazole-5-carboxamide](/img/structure/B5316412.png)
![5-(cyclopropylamino)-2-[2-(3-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5316417.png)
![3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5316422.png)
![2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE](/img/structure/B5316429.png)
![(2R,3S)-3-amino-4-{4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-4-oxobutan-2-ol](/img/structure/B5316444.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-5-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5316447.png)
